

"comparative study of the spectroscopic data of different caryolane isomers"

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Compound of Interest

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A Comparative Spectroscopic Guide to Caryolane Isomers

This guide provides a comparative analysis of the spectroscopic data of different caryolane sesquiterpenoids, a class of bicyclic natural products with significant chemical and biological interest. The information is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource for the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for prominent caryolane isomers: β -caryophyllene, isocaryophyllene, and caryophyllene oxide. This data is essential for distinguishing between these closely related structures.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Carbon No.	β -Caryophyllene	Caryophyllene Oxide	Isocaryophyllene
1	1.63	1.25	-
2	4.81, 4.93	2.88	-
3	0.99	1.01	-
5	5.30	1.20	-
6	2.08, 1.90	1.35	-
7	2.18, 2.02	1.65	-
9	2.37, 1.72	1.95	-
10	2.34, 1.52	1.85	-
12	1.62	1.21	-
13	1.62	1.21	-
14	0.99	0.98	-
15	0.99	0.98	-

Note: Data for Isocaryophyllene was not readily available in the searched literature.

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Carbon No.	β -Caryophyllene	Caryophyllene Oxide	Isocaryophyllene
1	54.6	51.3	-
2	155.8	59.8	-
3	41.3	39.1	-
4	34.0	34.1	-
5	49.9	63.8	-
6	125.5	30.2	-
7	35.5	27.2	-
8	30.0	48.8	-
9	41.0	39.9	-
10	29.5	29.9	-
11	136.2	30.2	-
12	22.9	21.6	-
13	16.6	17.0	-
14	112.5	29.9	-
15	30.2	23.6	-

Note: Data for Isocaryophyllene was not readily available in the searched literature. Some assignments may vary slightly between different literature sources.

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions
β -Caryophyllene	204	189, 175, 161, 147, 133, 119, 105, 93, 79, 69
Caryophyllene Oxide	220 ^{[1][2]}	205, 187, 177, 161, 149, 135, 121, 109, 93, 79 ^[1]
Isocaryophyllene	204	189, 175, 161, 147, 133, 119, 105, 93, 79, 69

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate identification of caryolane isomers. Below are generalized experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for the structural elucidation of sesquiterpenoids involves a suite of NMR experiments.^[3]

Sample Preparation:

- Dissolve 5-10 mg of the purified caryolane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

1D NMR (¹H and ¹³C):

- ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons. Typical acquisition parameters on a 400-600 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.^[4]

- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A wider spectral width (e.g., 0-220 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are essential to differentiate between CH, CH₂, and CH₃ groups.[\[5\]](#)

2D NMR (COSY, HSQC, HMBC):

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) couplings within the molecule, helping to establish spin systems.[\[3\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (^1H - ^{13}C one-bond correlations).[\[3\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling the carbon skeleton.[\[3\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like caryolane isomers.

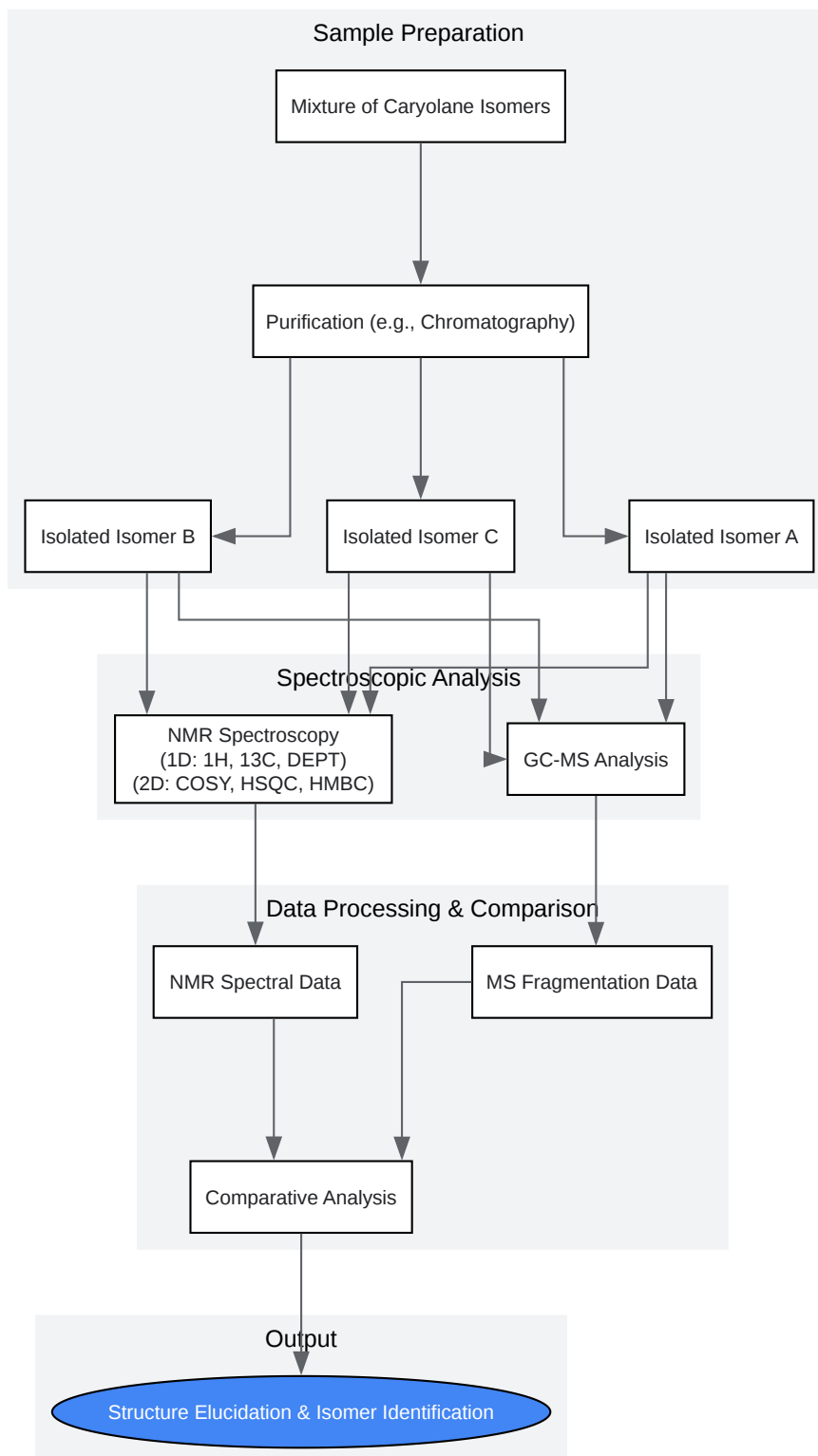
- Gas Chromatography:
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[\[2\]](#)
 - Carrier Gas: Helium is commonly used as the carrier gas.[\[2\]](#)
 - Temperature Program: A temperature gradient is employed to separate the isomers. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240-280°C at a rate of 3-5°C/min.[\[2\]](#)
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
 - Analysis: The mass spectrum of each eluting compound is recorded. The resulting fragmentation pattern is compared with spectral libraries (e.g., NIST, Wiley) and published

data for identification.[\[1\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of caryolane isomers.

Workflow for Comparative Spectroscopic Analysis of Caryolane Isomers

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Caption: A typical workflow for the comparative spectroscopic analysis of caryolane isomers.

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